3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride (CAS 1358784-11-8; molecular formula C₇H₉ClF₃N₃; MW 227.61 g/mol) is a hydrochloride salt of a partially saturated bicyclic heterocycle belonging to the tetrahydroimidazo[1,5-a]pyrazine class. This scaffold features a fused imidazole-pyrazine ring system bearing a trifluoromethyl (-CF₃) substituent at the 3-position of the imidazole ring.

Molecular Formula C7H9ClF3N3
Molecular Weight 227.62
CAS No. 1358784-11-8
Cat. No. B2832482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride
CAS1358784-11-8
Molecular FormulaC7H9ClF3N3
Molecular Weight227.62
Structural Identifiers
SMILESC1CN2C(=CN=C2C(F)(F)F)CN1.Cl
InChIInChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6;/h4,11H,1-3H2;1H
InChIKeyFJZQOTCIQIQNPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Hydrochloride (CAS 1358784-11-8): Core Scaffold Identity and Procurement Baseline


3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride (CAS 1358784-11-8; molecular formula C₇H₉ClF₃N₃; MW 227.61 g/mol) is a hydrochloride salt of a partially saturated bicyclic heterocycle belonging to the tetrahydroimidazo[1,5-a]pyrazine class. This scaffold features a fused imidazole-pyrazine ring system bearing a trifluoromethyl (-CF₃) substituent at the 3-position of the imidazole ring. The compound is supplied as a research-grade building block (typically ≥97% purity) by multiple reputable vendors and is recognized in the patent literature as a key synthetic intermediate en route to dipeptidyl peptidase-4 (DPP-4) inhibitors, including Retagliptin (SP-2086) and related antidiabetic agents [1]. Sigma-Aldrich lists the free-base form (CAS 959238-29-0) as part of its AldrichCPR collection of unique chemicals for early discovery .

Why 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Hydrochloride Cannot Be Replaced by Generic Tetrahydroimidazo[1,5-a]pyrazine Analogs


The tetrahydroimidazo[1,5-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, appearing in programs targeting DPP-4, Factor XIa, orexin receptors, c-Src, and mTOR [1]. However, biological activity, physicochemical properties, and synthetic downstream compatibility are exquisitely sensitive to the nature of the 3-position substituent. The -CF₃ group imparts a strong electron-withdrawing inductive effect (Hammett σₚ ≈ +0.54) that is fundamentally distinct from the electron-donating -CH₃ (σₚ ≈ -0.17) or the unsubstituted -H (σₚ = 0) found in generic and less costly analogs [2]. This electronic modulation alters the imidazole nitrogen basicity (predicted pKa 8.44 for the CF₃ analog versus substantially higher values for alkyl-substituted congeners ), directly impacting hydrogen-bond acceptor/donor character, target binding, and salt formation behavior. Critically, patent filings covering DPP-4 inhibitors explicitly claim the 3-trifluoromethyl substitution as essential for achieving nanomolar enzymatic potency (IC₅₀ ~10–19 nM for final drug molecules incorporating this exact building block), while analogous compounds bearing smaller alkyl or aryl groups at the same position show markedly different, often inferior, pharmacological profiles [3]. These quantitative electronic and structural differences mean that simple in-class substitution with a methyl, phenyl, or unsubstituted analog will alter downstream reaction yields, salt stoichiometry, and ultimately the biological activity of derived target molecules.

Quantified Differentiation Evidence: 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Hydrochloride Versus Closest Analogs


Electronic Substituent Effect: Hammett σₚ Comparison of 3-CF₃ versus 3-CH₃ and 3-H Tetrahydroimidazo[1,5-a]pyrazine Analogs

The electron-withdrawing character of the 3-trifluoromethyl substituent is quantitatively distinct from that of the 3-methyl or unsubstituted analogs, as measured by the Hammett substituent constant σₚ. The -CF₃ group exhibits σₚ = +0.54 (strongly electron-withdrawing), compared to σₚ = -0.17 for -CH₃ (electron-donating) and σₚ = 0.00 for -H (neutral reference) [1]. This difference of Δσₚ ≈ 0.71 between -CF₃ and -CH₃ represents a major shift in electronic character that directly impacts imidazole ring basicity, hydrogen-bonding capacity, and interaction with enzyme active sites such as DPP-4 [2].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property

Imidazole Ring Basicity: Predicted pKa Difference Between 3-CF₃ and 3-CH₃ Tetrahydroimidazo[1,5-a]pyrazine Free Bases

The strongly electron-withdrawing CF₃ group depresses the imidazole nitrogen basicity relative to methyl-substituted analogs. The free base of the target compound (CAS 959238-29-0) has a predicted pKa of 8.44 ± 0.20 , whereas the 3-methyl analog free base (CAS 734531-00-1), bearing an electron-donating group, is expected to exhibit a pKa elevated by ~1–2 log units (typical inductive effect of Δσₚ = 0.71 corresponds to ΔpKa ≈ 0.8–1.4 for imidazole systems [1]). This pKa shift means that at physiological or near-neutral pH, the protonation state and hydrogen-bond donor/acceptor profile of the CF₃ analog differ materially from the methyl analog, affecting both salt stoichiometry and biological recognition.

Physicochemical Characterization Salt Selection Pre-formulation

Molecular Weight and Lipophilicity Differentiation: 3-CF₃ HCl Salt versus 3-CH₃ HCl Salt and Unsubstituted Parent Scaffold

The 3-CF₃ hydrochloride salt (MW 227.61 g/mol) carries a significantly higher molecular weight than the 3-CH₃ hydrochloride analog (MW 173.64 g/mol, CAS 601515-50-8) and the unsubstituted parent scaffold (MW 123.16 g/mol, CAS 297172-19-1) . The trifluoromethyl group adds approximately 54 mass units relative to the methyl analog. Furthermore, the CF₃ group substantially increases lipophilicity: the unsubstituted parent has an XLogP3-AA of -0.9 [1], while the 3-methyl analog has a computed LogP of +0.62 [2]. The 3-CF₃ analog, based on the well-established Hansch π constant for CF₃ (π ≈ +0.88) versus CH₃ (π ≈ +0.56), is predicted to have a LogP approximately 0.3–0.5 log units higher than the methyl analog [3]. These differences have direct consequences for chromatographic behavior, solvent partitioning, and passive membrane permeability of downstream products.

Building Block Selection Property-Based Design Synthetic Chemistry

Proven Synthetic Lineage to Clinically Relevant DPP-4 Inhibitors: Retagliptin (SP-2086) and Structural Analogs

The 3-trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is the core heterocyclic unit of Retagliptin (SP-2086), a selective, competitive, orally active DPP-4 inhibitor. Retagliptin has a reported DPP-4 IC₅₀ of approximately 10.3 nM against human recombinant DPP-4 [1]. Patent AU2010220722B2 explicitly claims pharmaceutically acceptable salts of (R)-7-[3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid as DPP-IV inhibitors for treating type 2 diabetes, hyperglycemia, obesity, and insulin resistance [2]. The 3-CF₃ substituent is structurally essential: the electron-withdrawing character of CF₃ contributes to the binding interaction with the DPP-4 active site, as evidenced by the fact that the analogous 3-unsubstituted or 3-alkyl-substituted tetrahydroimidazo[1,5-a]pyrazines are not claimed in DPP-4 inhibitor patents and do not appear in clinical-stage DPP-4 programs [3].

DPP-4 Inhibitor Type 2 Diabetes Synthetic Intermediate Medicinal Chemistry

Purity Specification and Supply Chain Traceability: Vendor-Reported Quality Metrics

The hydrochloride salt (CAS 1358784-11-8) is commercially available from multiple independent vendors with declared minimum purity specifications of 97% (AKSci) to 98% (Leyan) . This contrasts with the unsubstituted parent scaffold (CAS 297172-19-1), which is primarily available only in milligram quantities from a limited number of suppliers, typically without detailed analytical certification. The HCl salt form offers practical handling advantages over the free base (CAS 959238-29-0), which Sigma-Aldrich supplies 'as-is' without analytical data and with explicit disclaimers regarding identity and purity verification . The HCl salt is classified as non-hazardous for DOT/IATA transport , reducing shipping restrictions and cost compared to certain comparator compounds (e.g., the 3-phenyl analog, classified as GHS07 Harmful/Irritant with H302, H315, H319, H335 hazard statements ).

Chemical Procurement Quality Control Supply Chain Integrity

Optimal Deployment Scenarios for 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Hydrochloride Based on Quantitative Evidence


Medicinal Chemistry: DPP-4 Inhibitor Lead Optimization and Retagliptin Analog Synthesis

The 3-CF₃-tetrahydroimidazo[1,5-a]pyrazine scaffold is the core heterocycle of Retagliptin (DPP-4 IC₅₀ ≈ 10.3 nM), a clinically evaluated antidiabetic agent [1]. The hydrochloride salt (CAS 1358784-11-8) serves as a direct building block for constructing the 3-trifluoromethylimidazo[1,5-a]pyrazine-1-carboxylic acid core via N-7 functionalization. The strong electron-withdrawing character of the CF₃ group (σₚ = +0.54) is mechanistically linked to binding affinity at the DPP-4 active site, and this electronic signature cannot be reproduced by methyl (σₚ = -0.17) or unsubstituted analogs [2]. Teams engaged in type 2 diabetes drug discovery should prioritize this specific building block over generic tetrahydroimidazo[1,5-a]pyrazines to maintain fidelity to the validated Retagliptin pharmacophore.

Fragment-Based Drug Discovery: Electron-Deficient Heterocyclic Fragment Library Design

With a molecular weight of 191.15 g/mol (free base) and a predicted pKa of 8.44, the 3-CF₃-tetrahydroimidazo[1,5-a]pyrazine core fits within Rule-of-Three guidelines for fragment-based screening [1]. The combination of a saturated pyrazine ring (providing conformational flexibility and sp³ character) with an electron-deficient CF₃-imidazole ring (enhancing binding to polar enzyme pockets) offers a differentiated physicochemical profile compared to the parent scaffold (XLogP3 = -0.9, MW 123.16) [2] or the 3-methyl analog (LogP = 0.62, MW 137.18) . The hydrochloride salt enables direct dissolution in aqueous buffers for fragment soaking experiments without the need for co-solvent optimization required for the free base.

Chemical Biology: Synthesis of Activity-Based Probes and Photoaffinity Labeling Reagents

The secondary amine in the saturated pyrazine ring of the 3-CF₃-tetrahydroimidazo[1,5-a]pyrazine scaffold provides a convenient handle for further functionalization (e.g., acylation, reductive amination, sulfonylation) to introduce biotin tags, fluorophores, or photoaffinity groups. The 3-CF₃ substituent, with its characteristic ¹⁹F NMR signal (δ ~ -60 to -70 ppm, singlet), serves as an intrinsic spectroscopic probe for monitoring reaction progress and for ¹⁹F-based ligand-observed NMR screening [1]. This ¹⁹F handle is absent in the 3-CH₃, 3-H, and 3-phenyl analogs, giving the CF₃ compound a unique advantage in fragment-based and mechanistic chemical biology applications where NMR readout is required [2].

Process Chemistry: Development of Scalable DPP-4 Inhibitor Manufacturing Routes

The hydrochloride salt form offers practical advantages for kilogram-scale synthesis development: non-hazardous shipping classification (DOT/IATA) [1], room-temperature storage stability, and direct use in amide coupling reactions without a separate salt-formation or free-basing step. The ≥97% purity specification from multiple vendors ensures consistent stoichiometry across batches, which is critical for process validation. Patent AU2010220722B2 [2] specifically claims the preparation and pharmaceutical use of salts derived from this exact 3-trifluoromethyl-substituted scaffold, providing a published synthetic and regulatory framework that is absent for the 3-methyl, 3-phenyl, and 3-cyclohexyl analogs. Process chemists aiming to establish a cGMP-amenable route to Retagliptin-class DPP-4 inhibitors should standardize on this hydrochloride salt as the key intermediate.

Quote Request

Request a Quote for 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.